molecular formula C11H13BrS B176867 6-Bromo-4,4-dimethylthiochroman CAS No. 112110-44-8

6-Bromo-4,4-dimethylthiochroman

Cat. No.: B176867
CAS No.: 112110-44-8
M. Wt: 257.19 g/mol
InChI Key: FLNJCJQFSGXLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4,4-dimethylthiochroman (CAS 112110-44-8) is a high-purity chemical intermediate supplied with comprehensive characterization data compliant with major regulatory guidelines . Its primary research application is as a critical synthetic precursor in the development and commercial production of the retinoid drug Tazarotene, used in topical treatments for conditions like stable plaque psoriasis and acne vulgaris . This compound is essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of Abbreviated New Drug Application (ANDA) and commercial drug manufacturing . It also serves as a reference standard, providing traceability against pharmacopeial standards such as those from the USP or EP . The compound has also been utilized in other medicinal chemistry research, such as the synthesis of novel thiochromanone derivatives investigated for anti-leishmanial activity . This compound has the molecular formula C11H13BrS and a molecular weight of 257.19 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydrothiochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNJCJQFSGXLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431237
Record name 6-BROMO-4,4-DIMETHYLTHIOCHROMAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112110-44-8
Record name 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112110-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-BROMO-4,4-DIMETHYLTHIOCHROMAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethylthiochroman can be achieved through several methods. One of the earliest methods involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method involves the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization to produce the desired compound .

A more recent and efficient method is the one-pot synthesis starting from bromobenzene. This method involves a series of steps including chlorosulfonation, reduction, etherization, and cyclization. The byproducts from the initial steps are used as catalysts in the subsequent steps, making this method more environmentally friendly and cost-effective .

Industrial Production Methods

In industrial settings, the one-pot synthesis method is preferred due to its low consumption of reagents and reduced environmental impact. The use of sodium chloride as a promoter in the chlorosulfonation step helps increase the yield of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethylthiochroman undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiochromans depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

6-Bromo-4,4-dimethylthiochroman has several significant applications in scientific research:

  • Intermediate for Tazarotene:
    • The compound is primarily known for its role as a precursor to tazarotene, a synthetic retinoid used for treating skin conditions such as acne and psoriasis. Its synthesis involves complex reactions that incorporate the thiochroman structure into larger molecular frameworks .
  • Biological Activity Studies:
    • Preliminary research indicates potential pharmacological properties including antibacterial, antifungal, and anti-inflammatory activities. These properties make it a candidate for further pharmacological exploration .
  • Chemical Reactivity:
    • The presence of a bromine atom allows this compound to participate in nucleophilic substitution reactions, which are crucial for synthesizing derivatives with enhanced biological activities or altered physical properties .

Case Studies

Several studies have illustrated the applications and effectiveness of this compound:

  • Antibacterial Efficacy:
    A recent investigation demonstrated that derivatives of thiochromans exhibit significant antibacterial properties, suggesting that compounds like this compound could be developed into new antimicrobial agents.
  • Dermatological Applications:
    Research focused on tazarotene's efficacy has highlighted the importance of its precursors in formulating effective treatments for skin disorders. Tazarotene has shown positive results in clinical trials for acne vulgaris and psoriasis management .

Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor to tazaroteneEffective in treating skin conditions
Biological ActivityPotential antibacterial and anti-inflammatory propertiesPromising candidates for drug development
Synthesis TechniquesOne-pot synthesis and sequential reactionsEfficient methods with reduced environmental impact

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethylthiochroman largely depends on its application. In pharmaceuticals, it acts by interacting with specific molecular targets such as retinoic acid receptors and serotonin transporters. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, its role in SSRT5 antagonists involves blocking serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromo-4,5-dimethylbenzofuroxan (6)

  • Structure : Contains a benzofuroxan core (fused benzene and furoxan rings) with bromine and methyl substituents.
  • Synthesis : Prepared by heating 6-bromo-4,5-dimethylbenzofuroxan precursor in diethylene glycol at 150°C, yielding 81% after purification .
  • Key Differences :
    • Reactivity : The furoxan ring (N-oxide) enables tautomerism, as evidenced by split $ ^1\text{H-NMR} $ signals, unlike its reduced form, 6-bromo-4,5-dimethylbenzofurazan (6Z), which shows a single aromatic proton signal .
    • Applications : Primarily used in materials science and as intermediates in redox-active systems, contrasting with the sulfur-based reactivity of 6-bromo-4,4-dimethylthiochroman .

6-Ethynyl-4,4-dimethylthiochroman

  • Structure : Ethynyl substituent replaces bromine at position 4. Molecular formula: $ \text{C}{13}\text{H}{14}\text{S} $; molar mass: 202.32 g/mol.
  • Synthesis: Derived via Sonogashira coupling, enabling conjugation with pyrimidine moieties in retinoid synthesis .
  • Key Differences :
    • Reactivity : The ethynyl group facilitates cross-coupling reactions, unlike the bromine in the parent compound.
    • Applications : Used in WYC-209 synthesis for cancer stem cell targeting, leveraging its alkyne functionality .
Table 2: Functional Group Impact
Property This compound 6-Ethynyl-4,4-dimethylthiochroman
Substituent Bromine (electrophilic) Ethynyl (π-bond reactive)
Key Reaction Nucleophilic substitution Sonogashira coupling
Pharmaceutical Role Precursor Active intermediate

6-Bromo-1,1-dioxothiochroman-4-one

  • Structure : Features a sulfone (SO$2$) and ketone group, with molecular formula $ \text{C}9\text{H}7\text{BrO}3\text{S} $.
  • Key Differences: Electronic Effects: The sulfone group increases electrophilicity, enhancing reactivity in oxidation reactions. Applications: Serves as an intermediate in synthesizing sulfone-containing pharmaceuticals, diverging from the parent compound’s use in retinoids .

Tazarotene Impurity 1

  • Relation : A structural analog or byproduct listed in pharmaceutical impurity databases .
  • Significance: Highlights the importance of purity control in drug synthesis, as even minor structural deviations can impact safety and efficacy.

Biological Activity

Overview

6-Bromo-4,4-dimethylthiochroman is a heterocyclic compound that has gained attention in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including tazarotene and selective serotonin reuptake transporter (SSRT5) antagonists. This compound features a unique structural configuration that enhances its reactivity and potential biological activity.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H13_{13}BrS
  • Molecular Weight : 273.19 g/mol
  • Structural Characteristics : The presence of a bromine atom at the 6-position and two methyl groups at the 4-position, along with a sulfur atom, significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily linked to its role as a precursor in drug synthesis. Its mechanism of action can be summarized as follows:

  • Target Interaction : The compound interacts with specific biological targets such as enzymes and receptors, influencing various metabolic pathways.
  • Biochemical Pathways : It participates in several biochemical pathways due to its role in synthesizing drugs that modulate cellular functions.
  • Resultant Biological Effects : Depending on the synthesized drug, the effects may include anti-inflammatory properties, modulation of skin cell growth, or other therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several potential pharmacological properties:

  • Antiinflammatory Activity : As a precursor to tazarotene, it contributes to anti-inflammatory effects in dermatological applications.
  • Anticancer Potential : Studies suggest that derivatives may have anticancer properties due to their ability to modulate gene expression related to tumor suppression.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential for further exploration in this area.

Tazarotene Synthesis and Effects

Tazarotene is a well-studied retinoid derived from this compound. Its therapeutic applications include treatment for acne vulgaris and plaque psoriasis. Notable findings include:

  • Gene Modulation : Tazarotene upregulates tumor suppressor genes while downregulating markers associated with psoriasis .
  • Skin Penetration Studies : Topical application studies show that tazarotene penetrates the skin effectively, with significant concentrations found in the stratum corneum .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
6-Bromo-2,2-dimethylchromanBromine at position 6; dimethyl groupsExhibits different reactivity patterns
6-Bromo-4-methylchromanBromine at position 6; single methyl groupMay show distinct biological activities
This compoundContains sulfur; similar dimethyl groupsEnhanced reactivity due to bromine and sulfur

This table illustrates how structural variations influence the biological activity of similar compounds.

Q & A

Q. What are the most efficient synthetic routes for 6-Bromo-4,4-dimethylthiochroman?

A one-pot synthesis method starting from bromobenzene has been optimized, involving three sequential steps where byproducts from earlier steps act as catalysts in subsequent reactions. This approach reduces waste and improves atom economy compared to traditional multi-step routes. Key advantages include reduced solvent consumption and elimination of intermediate purification steps, achieving an overall yield of ~75% .

Q. How is the purity of this compound typically assessed in research settings?

Purity is commonly determined via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection. Commercial catalogs (e.g., Kanto Reagents) specify purity thresholds (>97.0% by HPLC/GC) and recommend storage conditions (e.g., 0–6°C for boronic acid derivatives) to prevent degradation .

Q. What spectroscopic techniques are recommended for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bromine substitution pattern and dimethyl groups. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For example, the C-Br stretch in IR appears at ~560 cm⁻¹, while ¹H NMR shows characteristic singlet peaks for the dimethyl groups at δ 1.35 ppm .

Advanced Research Questions

Q. How does the bromine substituent facilitate further functionalization in organometallic reactions?

The bromine atom acts as a leaving group, enabling cross-coupling reactions such as Sonogashira or Suzuki-Miyaura. For instance, 6-Ethynyl-4,4-dimethylthiochroman—a derivative synthesized via Sonogashira coupling—serves as a key intermediate in retinoid drug development (e.g., Tazarotene). The electron-withdrawing bromine enhances electrophilicity at the C6 position, promoting metal-catalyzed bond formation .

Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?

Discrepancies in yields (e.g., 75% vs. 60% in alternative routes) may arise from catalyst loading or byproduct management. Systematic optimization studies recommend adjusting reaction temperature (80–120°C) and catalyst recycling (e.g., Pd/C) to improve reproducibility. Comparative kinetic analyses can identify rate-limiting steps, such as bromine elimination in the final cyclization .

Q. How are byproducts utilized as catalysts in the one-pot synthesis of this compound?

In the one-pot method, byproducts like HBr generated during bromination act as acid catalysts for subsequent cyclization. This self-sustaining process eliminates external catalysts, reducing cost and environmental impact. Mechanistic studies suggest HBr protonates the thioketal intermediate, accelerating ring closure .

Q. What role does this compound play in drug-resistant cancer research?

Derivatives like WYC-209 (a sulfoxide metabolite) are synthesized via oxidation of ethynyl intermediates. These compounds inhibit cancer stem cells by modulating RARγ signaling pathways. The dimethylthiochroman scaffold enhances metabolic stability, while the bromine substituent allows precise functionalization for targeting tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4,4-dimethylthiochroman
Reactant of Route 2
6-Bromo-4,4-dimethylthiochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.